

# (S)-tert-butyl 3-ethylpiperazine-1-carboxylate chemical properties

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## Compound of Interest

Compound Name: (S)-tert-butyl 3-ethylpiperazine-1-carboxylate

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An In-depth Technical Guide on the Chemical Properties of **(S)-tert-butyl 3-ethylpiperazine-1-carboxylate**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**(S)-tert-butyl 3-ethylpiperazine-1-carboxylate** is a chiral heterocyclic compound belonging to the piperazine class of molecules. The piperazine ring is a common scaffold in medicinal chemistry, known for its presence in a wide array of biologically active compounds. The introduction of a tert-butyloxycarbonyl (Boc) protecting group and a chiral ethyl substituent at the 3-position makes this molecule a valuable building block in the synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive overview of the known chemical properties, a generalized synthesis protocol, and a discussion of the potential biological significance of this compound and its derivatives. Due to the limited availability of specific experimental data for **(S)-tert-butyl 3-ethylpiperazine-1-carboxylate**, information from closely related analogs is included for comparative purposes.

## Chemical and Physical Properties

Precise experimental data for the physical properties of **(S)-tert-butyl 3-ethylpiperazine-1-carboxylate** are not readily available in the public domain. The information presented below is a combination of data for the target compound and its close structural analogs.

## Core Properties

Property	Value	Source
Molecular Formula	C <sub>11</sub> H <sub>22</sub> N <sub>2</sub> O <sub>2</sub>	[1]
Molecular Weight	214.309 g/mol	[1]
CAS Number	928025-56-3	[1]
Appearance	Likely a solid or oil	Inferred from analogs
Purity	Typically ≥97%	[1]

## Properties of Structural Analogs

To provide a predictive context, the properties of the corresponding (R)-ethyl and (S)-methyl analogs are presented.

Property	(R)-tert-butyl 3-ethylpiperazine-1-carboxylate	(S)-tert-butyl 3-methylpiperazine-1-carboxylate
Molecular Formula	C <sub>11</sub> H <sub>22</sub> N <sub>2</sub> O <sub>2</sub>	C <sub>10</sub> H <sub>20</sub> N <sub>2</sub> O <sub>2</sub>
Molecular Weight	214.31 g/mol [2]	200.28 g/mol [3]
CAS Number	438050-08-9[2]	147081-29-6
Physical State	Not specified	Solid
Melting Point	Not specified	42.0 to 46.0 °C
Optical Activity	Not specified	[α] <sub>D</sub> -16±2°, c = 1 in dioxane

## Synthesis and Purification

A specific, detailed experimental protocol for the synthesis of **(S)-tert-butyl 3-ethylpiperazine-1-carboxylate** is not available in peer-reviewed literature. However, a general and widely used method for the N-Boc protection of piperazines can be adapted from protocols for similar compounds. The synthesis would logically start from the commercially available (S)-2-ethylpiperazine.

## General Experimental Protocol: N-Boc Protection of (S)-2-ethylpiperazine

This protocol is a generalized procedure based on standard methods for the Boc protection of amines.

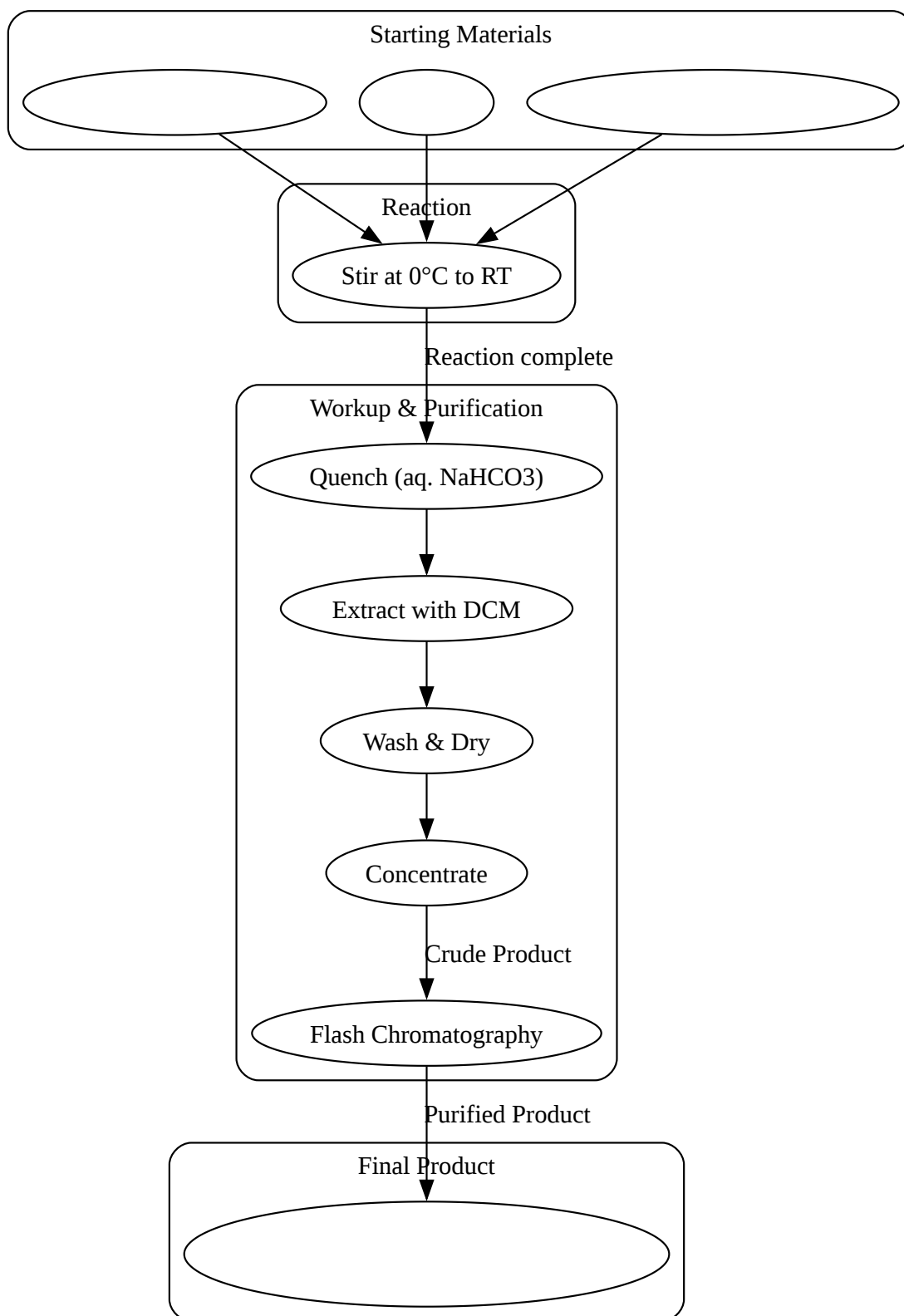
### Materials:

- (S)-2-ethylpiperazine
- Di-tert-butyl dicarbonate (Boc<sub>2</sub>O)
- Dichloromethane (DCM), anhydrous
- Triethylamine (Et<sub>3</sub>N) or other suitable base
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Solvents for chromatography (e.g., ethyl acetate, hexanes)

### Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve (S)-2-ethylpiperazine (1.0 equivalent) in anhydrous dichloromethane.
- **Addition of Base:** Add triethylamine (1.1 to 1.5 equivalents) to the solution.
- **Addition of Boc Anhydride:** Cool the mixture to 0 °C in an ice bath. To this stirred solution, add a solution of di-tert-butyl dicarbonate (1.0 to 1.1 equivalents) in dichloromethane dropwise.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for several hours (typically 4-16 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).

- Workup: Once the reaction is complete, quench by adding water or saturated aqueous  $\text{NaHCO}_3$ . Separate the organic layer.
- Extraction: Extract the aqueous layer with dichloromethane (2-3 times).
- Washing: Combine the organic layers and wash with brine.
- Drying and Concentration: Dry the organic layer over anhydrous  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude **(S)-tert-butyl 3-ethylpiperazine-1-carboxylate** by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).



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## Analytical Data

No publicly available NMR or mass spectrometry data for **(S)-tert-butyl 3-ethylpiperazine-1-carboxylate** has been identified. For characterization purposes, comparison with data from analogous structures would be necessary.

## Expected $^1\text{H}$ NMR Spectral Features

Based on the structure and typical chemical shifts, the proton NMR spectrum in  $\text{CDCl}_3$  would be expected to show the following signals:

- A triplet for the methyl protons of the ethyl group.
- A quartet for the methylene protons of the ethyl group.
- A complex multiplet for the proton at the chiral center (C3).
- A series of multiplets for the piperazine ring protons.
- A singlet for the nine protons of the tert-butyl group.

## Expected $^{13}\text{C}$ NMR Spectral Features

The carbon NMR spectrum would be expected to show distinct signals for:

- The methyl and methylene carbons of the ethyl group.
- The chiral carbon (C3) of the piperazine ring.
- The other carbon atoms of the piperazine ring.
- The quaternary carbon and the methyl carbons of the tert-butyl group.
- The carbonyl carbon of the carbamate.

## Biological Activity and Applications

There is no specific information regarding the biological activity or pharmacological profile of **(S)-tert-butyl 3-ethylpiperazine-1-carboxylate**. However, the piperazine scaffold is a well-

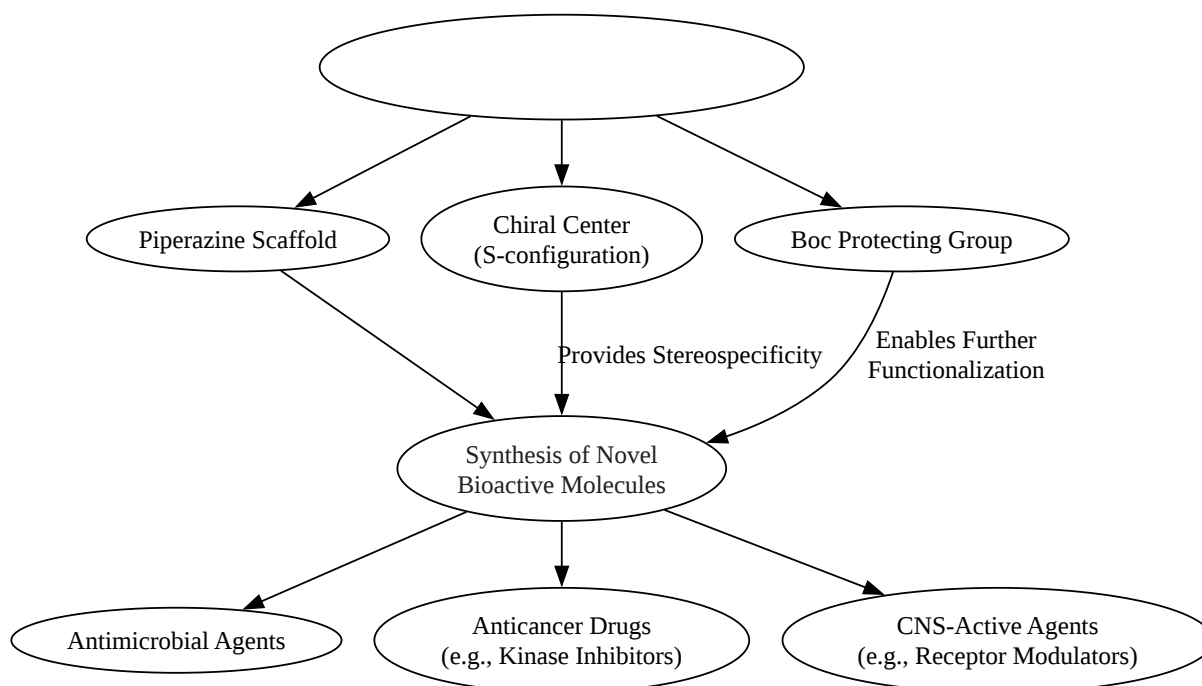
established pharmacophore in a multitude of therapeutic areas. The introduction of chirality and specific substituents can significantly influence the biological activity and selectivity of these compounds.

## General Biological Activities of Substituted Piperazines

Piperazine derivatives have been reported to exhibit a broad range of biological activities, including:

- **Antimicrobial and Antifungal Activity:** Various substituted piperazines have shown significant efficacy against bacterial and fungal strains.[\[4\]](#)
- **Anticancer Activity:** The piperazine ring is a core component of several kinase inhibitors used in cancer therapy.
- **Central Nervous System (CNS) Activity:** Piperazine derivatives are found in drugs targeting CNS disorders, including antipsychotics and antidepressants. The piperazine moiety can interact with various receptors such as dopamine and serotonin receptors.[\[5\]](#)

The chirality at the 3-position of **(S)-tert-butyl 3-ethylpiperazine-1-carboxylate** is of particular importance, as stereochemistry often plays a crucial role in the interaction with biological targets.



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## Safety and Handling

Specific safety data for **(S)-tert-butyl 3-ethylpiperazine-1-carboxylate** is not available. Standard laboratory safety precautions should be taken when handling this compound. Based on data for similar piperazine derivatives, it should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses, lab coat) should be worn. Avoid inhalation, ingestion, and contact with skin and eyes.

## Conclusion

**(S)-tert-butyl 3-ethylpiperazine-1-carboxylate** is a chiral building block with significant potential in the synthesis of novel, biologically active molecules. While specific experimental data for this compound is limited, its structural similarity to well-studied piperazine derivatives



suggests its utility in drug discovery and development. Further research is warranted to fully characterize its physical and chemical properties, optimize its synthesis, and explore its pharmacological profile. This guide serves as a foundational resource for researchers interested in utilizing this compound in their synthetic and medicinal chemistry endeavors.

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